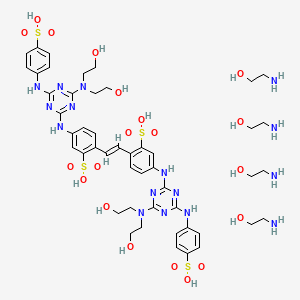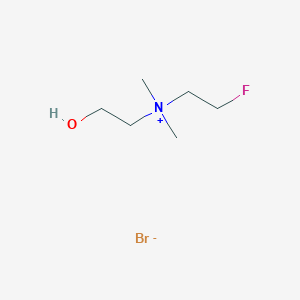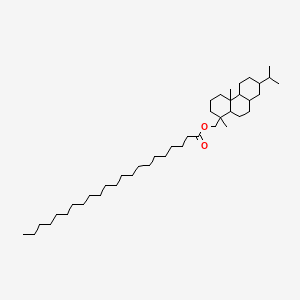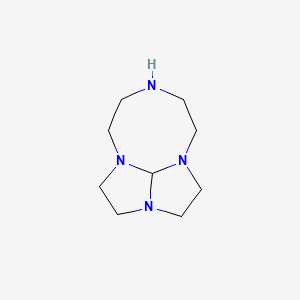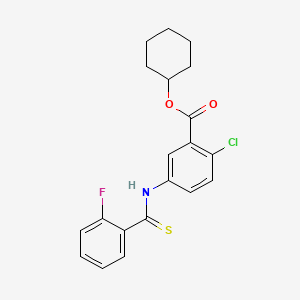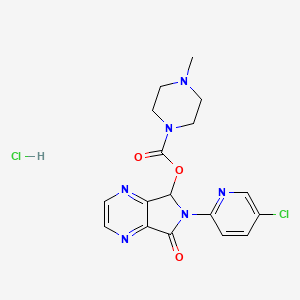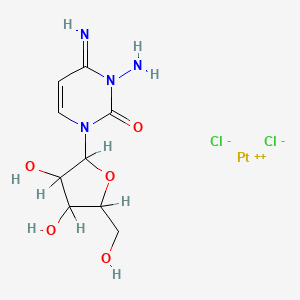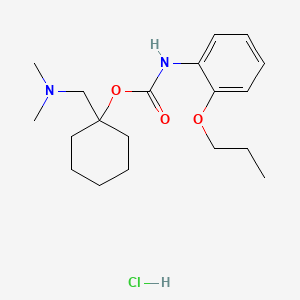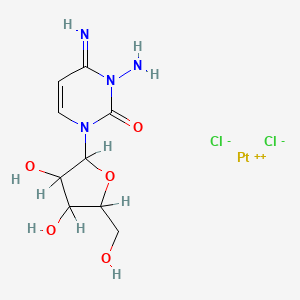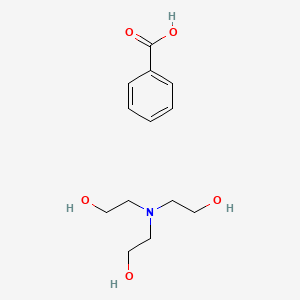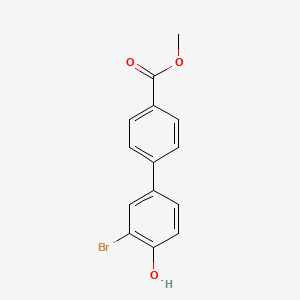
Methyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate is an organic compound with the molecular formula C14H11BrO3. It is a derivative of biphenyl, featuring a bromine atom and a hydroxyl group on one of the phenyl rings, and a methyl ester group on the carboxylate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate typically involves the bromination of 4-hydroxybiphenyl followed by esterification. One common method includes:
Bromination: 4-hydroxybiphenyl is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3’ position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted biphenyl derivatives.
Oxidation: Products can include 3’-bromo-4’-hydroxybiphenyl-4-carboxaldehyde or 3’-bromo-4’-hydroxybiphenyl-4-carboxylic acid.
Reduction: Products can include 3’-bromo-4’-hydroxybiphenyl-4-methanol.
Aplicaciones Científicas De Investigación
Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl biphenyl-4-carboxylate: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.
Methyl 3’-hydroxybiphenyl-4-carboxylate:
Uniqueness
Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate is unique due to the presence of both bromine and hydroxyl groups, which provide distinct reactivity patterns and potential for diverse applications in synthesis and medicinal chemistry .
Propiedades
Número CAS |
166984-06-1 |
|---|---|
Fórmula molecular |
C14H11BrO3 |
Peso molecular |
307.14 g/mol |
Nombre IUPAC |
methyl 4-(3-bromo-4-hydroxyphenyl)benzoate |
InChI |
InChI=1S/C14H11BrO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8,16H,1H3 |
Clave InChI |
SVQVLFJNNBXQKY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


